(Z)-SU14813

Catalog No.
S005569
CAS No.
452105-23-6
M.F
C23H27FN4O4
M. Wt
442.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Z)-SU14813

CAS Number

452105-23-6

Product Name

(Z)-SU14813

IUPAC Name

5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-N-[(2S)-2-hydroxy-3-morpholin-4-ylpropyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide

Molecular Formula

C23H27FN4O4

Molecular Weight

442.5 g/mol

InChI

InChI=1S/C23H27FN4O4/c1-13-20(10-18-17-9-15(24)3-4-19(17)27-22(18)30)26-14(2)21(13)23(31)25-11-16(29)12-28-5-7-32-8-6-28/h3-4,9-10,16,26,29H,5-8,11-12H2,1-2H3,(H,25,31)(H,27,30)/b18-10-/t16-/m0/s1

InChI Key

CTNPALGJUAXMMC-PMFHANACSA-N

SMILES

Array

Synonyms

5-((5-fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl)-N-(2-hydroxy-3-morpholin-4-ylpropyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide, SU 14813, SU-14813, SU14813

Canonical SMILES

CC1=C(NC(=C1C(=O)NCC(CN2CCOCC2)O)C)C=C3C4=C(C=CC(=C4)F)NC3=O

Isomeric SMILES

CC1=C(NC(=C1C(=O)NC[C@@H](CN2CCOCC2)O)C)/C=C\3/C4=C(C=CC(=C4)F)NC3=O

The exact mass of the compound 5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-N-[(2S)-2-hydroxy-3-morpholin-4-ylpropyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Oxazines - Morpholines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

(Z)-SU14813 (CAS: 452105-23-6) is a highly potent, multi-targeted indolin-2-one receptor tyrosine kinase (RTK) inhibitor designed to target VEGFR, PDGFR, KIT, and FLT3. Developed as a structurally optimized, next-generation analog of sunitinib, it was specifically engineered to overcome the pharmacokinetic limitations of first-generation TKIs [1]. For procurement professionals and lead researchers, (Z)-SU14813 represents a highly predictable, linear-acting compound characterized by its lack of major active metabolites and rapid achievement of steady-state concentrations, making it an ideal baseline material for rigorous oncology modeling and angiogenesis assays[2].

Substituting (Z)-SU14813 with its predecessor, sunitinib, introduces significant pharmacokinetic variability that can derail sensitive in vivo assays. Sunitinib undergoes hepatic metabolism to form SU12662, a long-acting active metabolite that prolongs receptor inhibition and complicates toxicity profiles, requiring up to 14 days to reach steady-state plasma concentrations [1]. In contrast, (Z)-SU14813 lacks major active metabolites and achieves steady-state within 8 days, while its shorter half-life (1.8 hours in murine models) permits precise intermittent target modulation via twice-daily dosing [2]. This predictable clearance profile makes (Z)-SU14813 indispensable for researchers requiring exact temporal control over RTK inhibition without the compounding variables of prolonged metabolite activity [1].

Enhanced Reproducibility in In Vivo Workflows via Predictable Clearance

In comparative pharmacokinetic evaluations, (Z)-SU14813 demonstrates a distinct workflow advantage over sunitinib by achieving steady-state plasma concentrations in just 8 days, compared to the 14 days required for sunitinib [1]. Furthermore, (Z)-SU14813 exhibits a lack of major active metabolites, whereas sunitinib relies on the active metabolite SU12662, which complicates exposure predictability [2]. In murine models, (Z)-SU14813 shows a moderate systemic clearance of 46 mL/min/kg, supporting highly reproducible, intermittent dosing regimens[2].

Evidence DimensionTime to steady-state plasma concentration
Target Compound Data8 days (no major active metabolites)
Comparator Or BaselineSunitinib (14 days, active SU12662 metabolite)
Quantified Difference42% reduction in time to steady-state
ConditionsIn vivo pharmacokinetic profiling

Eliminates the confounding effects of active metabolites, ensuring more precise control over drug exposure and higher reproducibility in animal models.

Enhanced Binding Affinity for Primary Angiogenic Receptors

Biochemical kinase assays reveal that (Z)-SU14813 exhibits highly potent inhibition of the vascular endothelial growth factor receptor (VEGFR) family, which is critical for tumor angiogenesis [1]. Specifically, (Z)-SU14813 inhibits VEGFR1 and VEGFR2 with IC50 values of 2 nM and 50 nM, respectively [1]. When compared to the baseline established by sunitinib (VEGFR2 IC50 of 80 nM), (Z)-SU14813 provides a tighter binding affinity for VEGFR2, ensuring robust suppression of ligand-dependent phosphorylation at lower systemic concentrations .

Evidence DimensionBiochemical IC50 for VEGFR2
Target Compound Data50 nM
Comparator Or BaselineSunitinib (80 nM)
Quantified Difference1.6-fold higher potency against VEGFR2
ConditionsCell-free biochemical kinase assay

Allows researchers to achieve complete receptor blockade at lower doses, minimizing off-target toxicity in sensitive cellular assays.

Formulation Compatibility in Synergistic Chemotherapy Regimens

(Z)-SU14813 is highly compatible with complex combination formulations, particularly with microtubule inhibitors like docetaxel [1]. In standard laboratory workflows evaluating chemoresistance, combining long-acting TKIs often leads to overlapping toxicity that confounds results. (Z)-SU14813’s optimized clearance and lack of active metabolites ensure high formulation compatibility in vivo, allowing it to synergize with docetaxel in resistant murine LLC models to significantly enhance primary tumor growth inhibition without exceeding maximum tolerated dose thresholds [1].

Evidence DimensionCo-administration tolerability and tumor growth inhibition
Target Compound DataSynergistic growth arrest without overlapping toxicity
Comparator Or BaselineDocetaxel monotherapy (ineffective/resistant)
Quantified DifferenceSignificant enhancement of tumor growth inhibition over monotherapy baseline
ConditionsDocetaxel-resistant murine LLC xenograft model

Provides a validated pharmacological tool for investigating combination therapy dynamics without the compounding systemic toxicity of first-generation TKIs.

In Vivo Oncology Modeling Requiring Precise Temporal Control

Because (Z)-SU14813 achieves steady-state rapidly (8 days) and lacks long-acting active metabolites, it is the ideal TKI for in vivo xenograft studies where researchers need to turn receptor inhibition 'on and off' predictably [2]. This makes it superior to sunitinib for time-course studies evaluating the immediate downstream effects of VEGFR/PDGFR blockade [1].

Combination Therapy Screening in Chemoresistant Phenotypes

(Z)-SU14813 is highly suited for combination assays with standard chemotherapeutics (e.g., docetaxel) in resistant cell lines [1]. Its optimized clearance profile allows it to be co-administered without overlapping toxicity, making it a preferred baseline compound for developing novel synergistic oncology formulations [1].

Next-Generation Indolinone Scaffold Development

As a structurally optimized analog of sunitinib, (Z)-SU14813 serves as an excellent chemical precursor or benchmark scaffold for medicinal chemistry programs aiming to design multi-targeted TKIs with improved pharmacokinetic predictability and reduced metabolite-driven adverse effects [2].

XLogP3

0.9

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

442.20163352 Da

Monoisotopic Mass

442.20163352 Da

Heavy Atom Count

32

UNII

ZZ6VH5MZ17

Other CAS

627908-92-3

Wikipedia

5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-N-[(2S)-2-hydroxy-3-morpholin-4-ylpropyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide

Dates

Last modified: 09-12-2023

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